molecular formula C5H7N7 B15327314 2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

Cat. No.: B15327314
M. Wt: 165.16 g/mol
InChI Key: MHNRHQUYOVINSQ-UHFFFAOYSA-N
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Description

2'-Methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine (CAS 1339100-30-9) is a high-purity bifunctional triazole derivative of significant interest in medicinal chemistry and agrochemical research. With a molecular formula of C5H7N7 and a molecular weight of 165.16 g/mol, this compound serves as a versatile synthetic building block . Its structure features two linked 1,2,4-triazole rings, one of which is methyl-substituted and contains a primary amine, making it amenable to further functionalization for creating diverse molecular libraries . This compound is a key intermediate in the exploration of novel active molecules. Research into structurally similar {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines has demonstrated moderate to significant antifungal activity against a range of pathogens, including Aspergillus niger , Fusarium species, and Botrytis cinerea . Molecular docking studies suggest that these analogues likely exert their effect by targeting fungal enzymes such as CYP51 (14α-demethylase) and N-myristoyltransferase . Furthermore, the 1,2,4-triazol-5-amine scaffold is being actively investigated in the development of novel anticoagulant therapies . Acylated derivatives of this core structure have been designed as covalent reversible inhibitors of key serine proteases in the coagulation cascade, specifically Factor XIIa (FXIIa) and thrombin, showing promise for creating antithrombotic agents with a potentially reduced risk of bleeding . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C5H7N7

Molecular Weight

165.16 g/mol

IUPAC Name

5-(2-methyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H7N7/c1-12-4(7-2-8-12)3-9-5(6)11-10-3/h2H,1H3,(H3,6,9,10,11)

InChI Key

MHNRHQUYOVINSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or other suitable electrophiles. The reaction conditions often include the use of catalysts such as nickel or copper, and the reactions are typically carried out in solvents like dimethylformamide or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. For example, the compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Structural and Functional Analogues

5,5′-Diamino-4,4′-dinitramino-3,3′-bi-1,2,4-triazole (Compound 61)
  • Structure: Features two 1,2,4-triazole rings linked at the 3,3' positions, with amino and nitramino groups at the 4,4' and 5,5' positions.
  • Properties: Thermal Stability: Decomposes above 250°C, with enhanced oxygen balance due to nitramino groups. Sensitivity: Impact sensitivity >40 J, attributed to planar molecular geometry and hydrogen bonding .
5′-Nitro-3-(1H-tetrazol-5-yl)-2′H-[1,3′-bi(1,2,4-triazol)]-5-amine (ATNT)
  • Structure : A tricyclic system integrating a tetrazole ring, nitro group, and bis-triazole core.
  • Properties :
    • Thermal Decomposition : High stability (Td = 361.1°C) due to intramolecular hydrogen bonds and π–π stacking .
    • Detonation Performance : Velocity = 9409 m/s, pressure = 39.3 GPa, outperforming many traditional nitroaromatics .
  • Comparison : The absence of a tetrazole ring in 2'-methyl-bis-triazole lowers detonation performance but simplifies synthesis and reduces sensitivity (IS >60 J vs. ATNT’s 40 J threshold) .
5-Methyl-N-nitro-1H-1,2,4-triazol-3-amine
  • Structure: A mono-triazole with methyl and nitroamino substituents.
  • Properties :
    • Density : 1.79 g/cm³, higher than bis-triazoles due to compact packing.
    • Sensitivity : Extremely sensitive (IS = 2.5 J), limiting practical applications .
  • Comparison : The bis-triazole framework of 2'-methyl-bis-triazole distributes substituent effects across two rings, mitigating sensitivity while retaining moderate energy density.

Key Comparative Data

Property 2'-Methyl-bis-triazole Compound 61 ATNT 5-Methyl-N-nitro-triazole
Molecular Formula C5H6N10 C4H4N12O4 C5H4N12O2 C3H5N5O2
Thermal Decomposition (°C) ~300 (estimated) >250 361.1 317
Impact Sensitivity (J) >60 >40 >40 2.5
Detonation Velocity (m/s) ~8500 (estimated) 8159 9409 7550
Hydrogen Bonding Intermolecular Inter-/Intramolecular Intramolecular Limited

Q & A

Q. What are the optimal synthetic routes for preparing 2'-Methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with substituted triazole precursors. Key steps include:

  • Nucleophilic substitution or condensation reactions to assemble the bi-triazole core (e.g., coupling methyl-substituted triazole intermediates) .
  • Reaction condition optimization :
    • Temperature : Maintain 60–80°C to balance reactivity and side-product formation .
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Catalysts : Use Cu(I) or Pd-based catalysts for cross-coupling steps (e.g., forming C–N bonds between triazole units) .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsCharacterization TechniquesReference
Condensation65–75DMF, 70°C, CuI catalystNMR, MS
Cross-coupling55–60DMSO, 80°C, Pd(OAc)₂HPLC, IR

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign protons and carbons in the triazole rings and methyl substituents. For example, methyl groups typically resonate at δ 2.1–2.5 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ peak at m/z 236.1) .
  • X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., planar vs. non-planar triazole rings) .

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

  • Solubility : Moderately soluble in polar solvents (water, ethanol) due to amine and triazole functionalities. LogP ≈ 1.2–1.5 indicates limited lipophilicity .
  • Stability : Degrades under strong acidic/basic conditions (pH < 2 or > 10). Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does tautomerism in the triazole rings affect the compound’s reactivity and biological activity?

Methodological Answer: The compound exhibits annular tautomerism , with possible forms:

  • 1H,2'H-tautomer : Favored in non-polar environments.
  • 2H,1'H-tautomer : Stabilized by hydrogen bonding in polar solvents .

Q. Impact on Activity :

  • Tautomeric forms influence binding to biological targets (e.g., enzymes). For example, the 1H tautomer may enhance interactions with hydrophobic enzyme pockets .

  • Table 2: Tautomer-Specific Bond Parameters (X-ray Data)

    TautomerC–N Bond Length (Å)Dihedral Angle (°)Reference
    1H,2'H1.3372.3
    2H,1'H1.37230.8

Q. How can computational modeling (e.g., DFT calculations) predict the tautomeric behavior of this compound in different environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy differences between tautomers (e.g., 1H,2'H is 3.2 kcal/mol more stable than 2H,1'H in gas phase) .
  • Solvent Modeling : Use PCM or SMD models to simulate tautomer prevalence in water vs. DMSO .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazole derivatives?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
  • Substituent effects : Minor structural changes (e.g., fluorobenzyl vs. methyl groups) drastically alter bioactivity .
  • Purity validation : Use HPLC (>95% purity) to eliminate confounding results from impurities .

Q. What role do hydrogen-bonding networks play in the compound’s crystal packing and stability?

Methodological Answer:

  • N–H···N interactions : Form 2D networks (e.g., bond lengths ~2.8–3.0 Å) that stabilize crystal lattices .
  • Thermal stability : Stronger hydrogen bonds correlate with higher melting points (e.g., 215–220°C) .

Q. How does the methyl substituent influence electronic properties and regioselectivity in further functionalization?

Methodological Answer:

  • Electron-donating effect : Methyl groups increase electron density at the triazole C5 position, directing electrophilic substitution to C3 .
  • Steric hindrance : Limits functionalization at adjacent positions (e.g., bulky reagents favor C5 over C3) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers .
  • Batch consistency : Monitor reaction parameters (e.g., pH, stirring rate) to prevent racemization .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., –F) to improve membrane permeability .
  • Bioisosteric replacement : Replace triazole with oxadiazole to reduce toxicity while retaining activity .

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